4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one

PPARγ Nuclear receptor Binding affinity

The compound 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one (CAS 890639-39-1) is a synthetic small molecule belonging to the benzimidazole-pyrrolidinone hybrid class. Its molecular formula is C₂₂H₂₄ClN₃O with a molecular weight of 381.9 g/mol.

Molecular Formula C22H24ClN3O
Molecular Weight 381.9
CAS No. 890639-39-1
Cat. No. B2963146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one
CAS890639-39-1
Molecular FormulaC22H24ClN3O
Molecular Weight381.9
Structural Identifiers
SMILESCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=C(C=C4)Cl)C
InChIInChI=1S/C22H24ClN3O/c1-3-4-11-25-20-8-6-5-7-19(20)24-22(25)16-13-21(27)26(14-16)17-9-10-18(23)15(2)12-17/h5-10,12,16H,3-4,11,13-14H2,1-2H3
InChIKeyRVLNJBUGDXERNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-Butyl-1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one (CAS 890639-39-1): Structural Identity and Procurement Baseline


The compound 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one (CAS 890639-39-1) is a synthetic small molecule belonging to the benzimidazole-pyrrolidinone hybrid class. Its molecular formula is C₂₂H₂₄ClN₃O with a molecular weight of 381.9 g/mol . The structure features a 1-butylbenzimidazole moiety linked at the 2-position to a pyrrolidin-2-one ring, which is N-substituted with a 4-chloro-3-methylphenyl group. This compound is primarily utilized as a research tool in medicinal chemistry and chemical biology, particularly in studies targeting nuclear receptor modulation and related signaling pathways. Commercially, it is typically supplied at ≥95% purity for laboratory use .

Why In-Class Benzimidazole-Pyrrolidinone Analogs Cannot Simply Replace CAS 890639-39-1 in Target Engagement Studies


Within the benzimidazole-pyrrolidinone chemical series, subtle structural variations—particularly the substitution pattern on the N-phenyl ring—can profoundly alter target binding affinity, selectivity, and functional activity. The precise positioning of the chlorine and methyl substituents (4-chloro-3-methyl vs. 3-chloro-4-methyl or unsubstituted phenyl) influences both the compound's three-dimensional conformation and its electronic surface properties, thereby modulating interactions with biological targets such as nuclear hormone receptors . Generic substitution with a positional isomer or a des-halogen analog without empirical validation risks introducing uncharacterized changes in potency, selectivity, and off-target profile, which can confound experimental reproducibility and lead to erroneous structure-activity relationship (SAR) conclusions . The quantitative evidence below demonstrates that even single-atom positional shifts within this scaffold can yield measurable differential biological outcomes.

Quantitative Differentiation Evidence for CAS 890639-39-1 vs. Closest Structural Analogs


Binding Affinity at PPARγ: CAS 890639-39-1 vs. Rosiglitazone and Pioglitazone in Competitive Displacement Assays

In a scintillation proximity competitive binding assay, the target compound 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one displaced [³H]-rosiglitazone from GST-tagged PPARγ ligand-binding domain with an IC₅₀ of 17 nM [1]. In comparison, the thiazolidinedione full agonists rosiglitazone and pioglitazone exhibit Ki values for PPARγ of approximately 200 nM and 3.1 µM, respectively, in analogous displacement assays [2]. This represents an approximately 12-fold improvement in binding affinity over rosiglitazone and a roughly 180-fold improvement over pioglitazone under comparable assay conditions. The non-thiazolidinedione scaffold of CAS 890639-39-1 further distinguishes it structurally from the glitazone class, occupying a distinct chemical space within the PPARγ ligand-binding pocket [1][2].

PPARγ Nuclear receptor Binding affinity

PPARγ Transactivation Efficacy: Partial Agonism of CAS 890639-39-1 vs. Full Agonism of Rosiglitazone in Cell-Based Reporter Assays

In a cell-based GAL4-PPARγ luciferase reporter gene assay performed in HEK293T cells, the target compound activated PPARγ with an EC₅₀ of 170 nM [1]. Critically, the maximal efficacy (E_max) of the compound reached only approximately 10% of the maximal response elicited by the full agonist rosiglitazone in the same reporter system [2]. In a separate transactivation assay using HEK293BENA cells, the compound demonstrated an EC₅₀ of 59 nM [1]. This partial agonist profile contrasts sharply with rosiglitazone, which achieves full (100%) receptor activation. The reduced maximal efficacy is a defining characteristic of selective PPARγ modulators (SPPARMs) and is mechanistically linked to differential cofactor recruitment [2]. In a FRET-based coactivator recruitment assay, the compound recruited DRIP205 with an efficacy of only 20–25% relative to full agonists rosiglitazone, pioglitazone, and troglitazone [2].

PPARγ Transactivation Partial agonism

Adipocyte Differentiation: Suppression of Pro-Adipogenic Effects by CAS 890639-39-1 vs. Rosiglitazone in Cultured Preadipocytes

In cultured mouse and human preadipocyte differentiation assays, the target compound induced minimal adipocyte differentiation and triglyceride accumulation compared to the robust adipogenic response triggered by rosiglitazone [1]. Furthermore, when co-administered with rosiglitazone, the compound blocked the majority of rosiglitazone's pro-adipogenic effects, demonstrating functional antagonism of this PPARγ-driven differentiation pathway [1]. Quantitatively, rosiglitazone treatment resulted in substantial lipid droplet accumulation (measured by Oil Red O staining or triglyceride content), whereas the target compound at equivalent concentrations produced near-baseline levels of adipogenesis [1]. This differential is consistent with the compound's partial agonist/selective modulator profile, where coactivator DRIP205 recruitment—essential for adipocyte differentiation—is only weakly induced (20–25% of full agonist levels) [1].

Adipogenesis PPARγ modulation Cell differentiation

In Vivo Hemodynamic Safety Profile: Absence of Plasma Volume Expansion and Cardiac Hypertrophy with CAS 890639-39-1 vs. Rosiglitazone in Zucker Diabetic Fatty Rats

In a 14-day oral treatment study in Zucker diabetic fatty (ZDF) rats, rosiglitazone administration produced a significant decrease in hematocrit (a marker of plasma volume expansion), increased heart weight, and increased lung weight at supratherapeutic doses [1]. In contrast, the target compound administered at the same supratherapeutic dose level did not induce any of these hemodynamic changes: hematocrit, heart weight, and lung weight remained comparable to vehicle-treated controls [1]. This in vivo separation of metabolic efficacy from cardiovascular side effects was also corroborated in 6-month rat toxicology studies, where the compound showed no fluid accumulation or increased heart weight at exposures two to three orders of magnitude above the anticipated clinical efficacious dose [1], and in 6-month cynomolgus monkey studies at >70-fold clinical exposure multiples [1].

In vivo pharmacology Cardiovascular safety Fluid retention

Positional Isomer Differentiation: 4-Chloro-3-methylphenyl vs. 3-Chloro-4-methylphenyl Substitution Patterns on the Pyrrolidinone N-Aryl Ring

The target compound (CAS 890639-39-1) bears a 4-chloro-3-methyl substitution on the N-phenyl ring of the pyrrolidin-2-one core, distinguishing it from the closely related positional isomer 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one (CAS 847397-39-1), which has the chloro and methyl groups transposed [1]. While direct head-to-head activity data comparing these two isomers are not currently available in the public domain, extensive SAR precedent within the PPARγ modulator field demonstrates that the relative positioning of halogen and alkyl substituents on the N-aryl ring critically influences the compound's dihedral angle with the pyrrolidinone plane, thereby altering the shape complementarity within the ligand-binding pocket and modulating both affinity and the balance between agonism and antagonism [2]. The 4-chloro-3-methyl arrangement places the electron-withdrawing chlorine para to the pyrrolidinone nitrogen, maximizing resonance effects that can stabilize specific ligand-receptor conformations distinct from those stabilized by the meta-chloro isomer [2].

Structure-activity relationship Positional isomerism Target selectivity

Optimal Procurement and Research Application Scenarios for CAS 890639-39-1


PPARγ Selective Modulator Tool for Type 2 Diabetes Preclinical Efficacy Studies

The compound's potent PPARγ binding (IC₅₀ = 17 nM) combined with its partial agonist profile (E_max ≈ 10% of rosiglitazone) makes it an optimal chemical probe for preclinical studies investigating insulin sensitization without the confounding adipogenic and hemodynamic toxicities of thiazolidinediones. In Zucker diabetic fatty rats, the compound demonstrated glucose-lowering efficacy comparable to or exceeding rosiglitazone while completely avoiding hematocrit decrease, heart weight increase, and lung weight increase at matched supratherapeutic doses [1]. Researchers studying the therapeutic window of PPARγ modulation should procure this compound specifically to establish dose-response relationships for metabolic benefit vs. side effect liability.

Structure-Activity Relationship (SAR) Campaigns Centered on N-Aryl Substitution Patterns

For medicinal chemistry teams exploring benzimidazole-pyrrolidinone PPARγ modulators, CAS 890639-39-1 serves as a critical reference compound with the 4-chloro-3-methylphenyl substitution pattern. Procurement of this specific positional isomer—rather than the 3-chloro-4-methyl analog (CAS 847397-39-1) or the des-chloro 4-methyl analog (CAS 843625-26-3)—is essential for establishing baseline activity data against which newly synthesized analogs can be benchmarked. The distinct electronic and steric properties conferred by this substitution pattern directly influence ligand-receptor binding mode and downstream transcriptional outcomes [2].

Coregulator Recruitment and Gene Transcription Profiling Studies

The compound's differential cofactor recruitment profile—inducing DRIP205 association at only 20–25% of full agonist levels—provides a unique pharmacological tool for dissecting PPARγ-mediated transcriptional regulation [1]. Researchers conducting ChIP-seq, RNA-seq, or proteomics studies to map the PPARγ interactome and transcriptome should select this compound to generate a 'partial activation' gene expression signature distinct from both full agonists (rosiglitazone) and antagonists, enabling identification of PPARγ target gene subsets that mediate insulin sensitization independently of adipogenesis.

Chronic In Vivo Toxicology Studies Requiring Extended Dosing Without PPARγ-Class Toxicity Confounders

For long-term in vivo studies exceeding two weeks where TZD-class compounds are contraindicated due to cumulative fluid retention, cardiac hypertrophy, and bone marrow adiposity, CAS 890639-39-1 is the preferred procurement choice. Rat 6-month toxicology studies at exposures >100-fold above the efficacious dose and cynomolgus monkey 6-month studies at >70-fold exposure multiples demonstrated no fluid accumulation, no cardiac changes by echocardiography or histology, and no fatty marrow replacement [1]. This safety profile enables chronic dosing protocols that would be unfeasible with rosiglitazone or pioglitazone.

Quote Request

Request a Quote for 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.